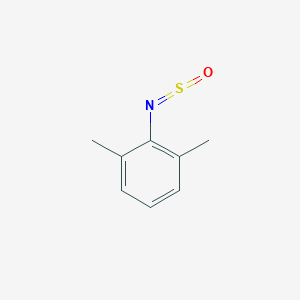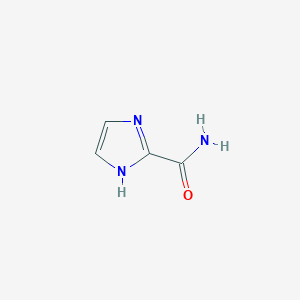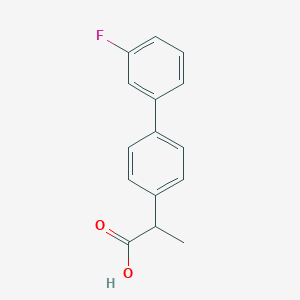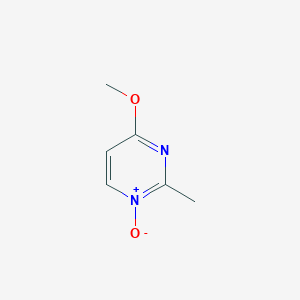
4-Methoxy-2-methylpyrimidine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2-methylpyrimidine 1-oxide (MMPO) is a heterocyclic organic compound that has gained significant attention in the field of scientific research. MMPO is synthesized through a multistep reaction process that involves the reaction of 2-methylpyrimidine with hydrogen peroxide in the presence of a catalyst.
作用機序
The mechanism of action of 4-Methoxy-2-methylpyrimidine 1-oxide is not fully understood. However, it is believed that 4-Methoxy-2-methylpyrimidine 1-oxide exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
生化学的および生理学的効果
4-Methoxy-2-methylpyrimidine 1-oxide has been shown to have a number of biochemical and physiological effects. Studies have shown that 4-Methoxy-2-methylpyrimidine 1-oxide can reduce oxidative stress and inflammation in various animal models. 4-Methoxy-2-methylpyrimidine 1-oxide has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 4-Methoxy-2-methylpyrimidine 1-oxide in lab experiments is that it is relatively easy to synthesize and purify. 4-Methoxy-2-methylpyrimidine 1-oxide is also stable under normal laboratory conditions. However, one of the limitations of using 4-Methoxy-2-methylpyrimidine 1-oxide in lab experiments is that it can be difficult to work with due to its low solubility in water.
将来の方向性
There are several future directions for research on 4-Methoxy-2-methylpyrimidine 1-oxide. One area of research is to further investigate the mechanism of action of 4-Methoxy-2-methylpyrimidine 1-oxide. Another area of research is to explore the potential applications of 4-Methoxy-2-methylpyrimidine 1-oxide in the treatment of other diseases such as diabetes and obesity. Additionally, there is a need to develop more efficient synthesis methods for 4-Methoxy-2-methylpyrimidine 1-oxide that can be scaled up for industrial production.
合成法
4-Methoxy-2-methylpyrimidine 1-oxide is synthesized through a multistep reaction process that involves the reaction of 2-methylpyrimidine with hydrogen peroxide in the presence of a catalyst. The reaction process involves the oxidation of 2-methylpyrimidine to produce 4-Methoxy-2-methylpyrimidine 1-oxide. The reaction is carried out at a temperature of around 50°C and a pressure of 1 atm. The catalyst used in the reaction is typically a transition metal complex such as manganese or iron.
科学的研究の応用
4-Methoxy-2-methylpyrimidine 1-oxide has been extensively studied for its potential applications in the field of scientific research. 4-Methoxy-2-methylpyrimidine 1-oxide has been shown to have antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. 4-Methoxy-2-methylpyrimidine 1-oxide has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
特性
CAS番号 |
17759-07-8 |
|---|---|
製品名 |
4-Methoxy-2-methylpyrimidine 1-oxide |
分子式 |
C6H8N2O2 |
分子量 |
140.14 g/mol |
IUPAC名 |
4-methoxy-2-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C6H8N2O2/c1-5-7-6(10-2)3-4-8(5)9/h3-4H,1-2H3 |
InChIキー |
NPYHNTFALKFYQP-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=CC(=N1)OC)[O-] |
正規SMILES |
CC1=[N+](C=CC(=N1)OC)[O-] |
同義語 |
Pyrimidine, 4-methoxy-2-methyl-, 1-oxide (8CI,9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




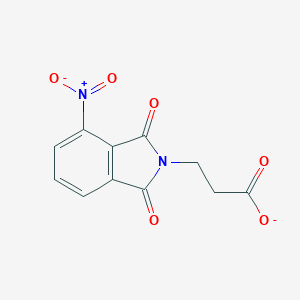
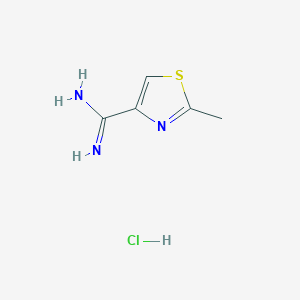
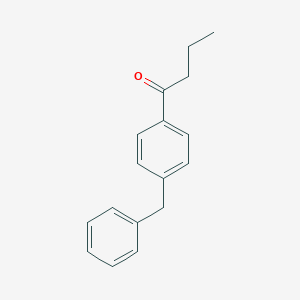
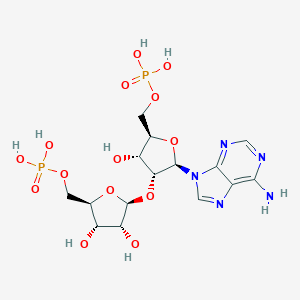
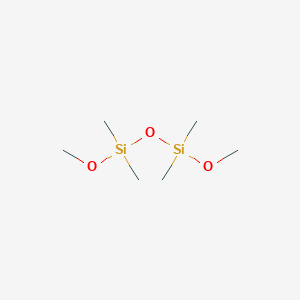
![4-[1-(4-Hydroxyphenyl)pentyl]phenol](/img/structure/B101919.png)

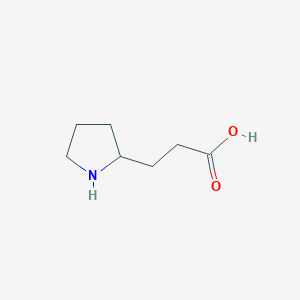
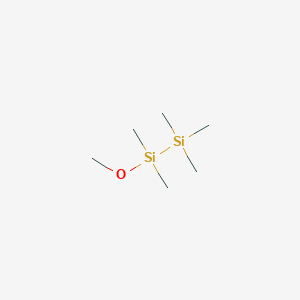
![Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B101928.png)
